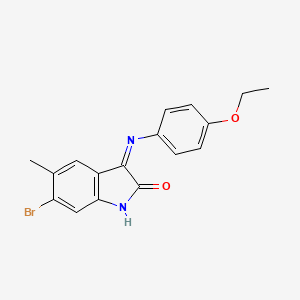

6-Bromo-3-(4-ethoxyphenylimino)-methyl-1,3-dihydroindol-2-one

Description

The compound 6-Bromo-3-(4-ethoxyphenylimino)-methyl-1,3-dihydroindol-2-one (CAS 314282-50-3) is a brominated indole derivative with the molecular formula C₁₇H₁₅BrN₂O₂ and a molar mass of 359.22 g/mol . Its structure features a 6-bromo substituent on the indole core, coupled with a 4-ethoxyphenylimino group at the 3-position. Predicted physical properties include a density of 1.46 g/cm³ and a pKa of 8.40, suggesting moderate solubility in aqueous environments at physiological pH . Indole derivatives are widely explored in medicinal and materials chemistry due to their versatile reactivity and bioactivity.

Properties

Molecular Formula |

C17H15BrN2O2 |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

6-bromo-3-(4-ethoxyphenyl)imino-5-methyl-1H-indol-2-one |

InChI |

InChI=1S/C17H15BrN2O2/c1-3-22-12-6-4-11(5-7-12)19-16-13-8-10(2)14(18)9-15(13)20-17(16)21/h4-9H,3H2,1-2H3,(H,19,20,21) |

InChI Key |

NLUXVNOLILKVSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C3=C(C=C(C(=C3)C)Br)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Bromination: The indole core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a condensation reaction with 4-ethoxyaniline under acidic or basic conditions.

Formation of the Imino Group: The final step involves the formation of the imino group by reacting the intermediate with an appropriate reagent, such as an aldehyde or ketone, under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Acts as a precursor for the synthesis of various indole derivatives with potential biological activities.

Biology:

- Studied for its potential as an enzyme inhibitor or receptor modulator.

- Investigated for its antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Key Indole Derivatives

Key Observations :

- Synthetic Yields: The benzylidene derivative (C₁₆H₁₂BrNO) is synthesized with a 61.3% yield, suggesting that bulky substituents like benzylidene may stabilize intermediates during synthesis .

- Positional Effects : Bromine at the 5-position (C₂₁H₂₃BrN₂O₃) instead of 6 alters electronic distribution, impacting hydrogen bonding and reactivity .

Biological Activity

6-Bromo-3-(4-ethoxyphenylimino)-methyl-1,3-dihydroindol-2-one, also known by its CAS number 314282-50-3, is a synthetic compound within the indole family. Its unique structural features, including a bromine atom and an ethoxyphenyl group, suggest potential biological activities that merit exploration. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of 6-Bromo-3-(4-ethoxyphenylimino)-methyl-1,3-dihydroindol-2-one is with a molar mass of 359.22 g/mol. The compound's predicted density is approximately 1.46 g/cm³ and it has a pKa value of 8.40, indicating its acidic properties which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H15BrN2O2 |

| Molar Mass | 359.22 g/mol |

| Density | 1.46 g/cm³ (predicted) |

| pKa | 8.40 (predicted) |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. It may function as an enzyme inhibitor or modulator of receptor activity by binding to active sites or interacting with binding domains.

Biological Activity

Research has indicated various biological activities associated with compounds structurally similar to 6-Bromo-3-(4-ethoxyphenylimino)-methyl-1,3-dihydroindol-2-one:

- Antimicrobial Activity : Compounds within the indole class have shown promise in inhibiting bacterial growth. For instance, derivatives have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

- Antiproliferative Effects : Some studies suggest that indole derivatives can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells, indicating potential applications in cancer therapy.

- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit key enzymes involved in various metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives:

- Antimicrobial Studies : A recent study highlighted the antimicrobial properties of methanol extracts from plants containing indole derivatives, showing significant inhibition against E. coli and S. aureus with MIC values ranging from 62.5 µg/mL to 78.12 µg/mL . These findings suggest that similar mechanisms may be at play for 6-Bromo-3-(4-ethoxyphenylimino)-methyl-1,3-dihydroindol-2-one.

- Antiproliferative Studies : In vitro assays demonstrated that certain indole derivatives exhibited IC50 values below 250 µg/mL against cancer cell lines . This indicates that further investigation into the antiproliferative effects of our compound could yield promising results.

Comparative Analysis

To better understand the potential efficacy of 6-Bromo-3-(4-ethoxyphenylimino)-methyl-1,3-dihydroindol-2-one compared to related compounds, we can summarize some key similarities and differences:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 6-Bromo-3-(4-hydroxyphenylimino)-methyl-1,3-dihydroindol-2-one | Hydroxyl group instead of ethoxy | Antimicrobial and anticancer activity |

| 6-Bromo-3-(4-methoxyphenylimino)-methyl-1,3-dihydroindol-2-one | Methoxy group instead of ethoxy | Similar antimicrobial properties |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.